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Compound of Interest

Compound Name: Tricreatine malate

Cat. No.: B12698332

In the landscape of athletic supplementation, creatine stands as a cornerstone for enhancing
performance, with creatine monohydrate being the most extensively researched form.
However, newer formulations such as tricreatine malate and creatine pyruvate have emerged,
claiming superior bioavailability and efficacy. This guide provides a comprehensive comparison
of tricreatine malate and creatine pyruvate, drawing upon available scientific literature to
inform researchers, scientists, and drug development professionals. Due to a lack of direct
head-to-head clinical trials, this guide will present an indirect comparison based on individual
studies of each compound against placebo or other creatine forms.

Performance Data: An Indirect Comparison

The following tables summarize the quantitative data from studies investigating the effects of
tricreatine malate and creatine pyruvate on athletic performance.

Table 1: Performance Effects of Creatine Pyruvate Supplementation
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Table 2: Performance Effects of Tricreatine Malate Supplementation

© 2025 BenchChem. All rights reserved.

2/9

Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC2276184/
https://pubmed.ncbi.nlm.nih.gov/18269769/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2276184/
https://pubmed.ncbi.nlm.nih.gov/18269769/
https://pubmed.ncbi.nlm.nih.gov/18269769/
https://pubmed.ncbi.nlm.nih.gov/18269769/
https://pubmed.ncbi.nlm.nih.gov/18269769/
https://www.benchchem.com/product/b12698332?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12698332?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative
Check Availability & Pricing

Performanc  Study .
) . Dosage Duration Results Reference
e Metric Population
No significant
Peak Power Judo difference [Sterkowicz
(Wingate Contestants 5 g/day 6 weeks compared to etal., 2012]
Test) (n=5) placebo [3114]
group.
No significant
Mean Power Judo difference [Sterkowicz
(Wingate Contestants 5 g/day 6 weeks compared to etal., 2012]
Test) (n=5) placebo [3114]
group.
Significantly
lower (p <
Fatigue Index  Judo 0.05) in the [Sterkowicz
(Wingate Contestants 5 g/day 6 weeks creatine etal., 2012]
Test) (n=5) malate group [4]
compared to
placebo.
Significantly
Relative Peak higher
Power Sprinters (n increase (p < [Tyka et al.,
i » 6 g/day 6 weeks
(Wingate not specified) 0.05) 2015][5]
Test) compared to
placebo.
Significantly
Relative Total higher
Work Sprinters (n increase (p < [Tyka et al.,
] - 6 g/day 6 weeks
(Wingate not specified) 0.05) 2015][5]
Test) compared to
placebo.
Experimental Protocols
© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.tandfonline.com/doi/pdf/10.1186/1550-2783-9-41
https://www.researchgate.net/publication/230792241_The_effects_of_training_and_creatine_malate_supplementation_during_preparation_period_on_physical_capacity_and_special_fitness_in_judo_contestants
https://www.tandfonline.com/doi/pdf/10.1186/1550-2783-9-41
https://www.researchgate.net/publication/230792241_The_effects_of_training_and_creatine_malate_supplementation_during_preparation_period_on_physical_capacity_and_special_fitness_in_judo_contestants
https://www.researchgate.net/publication/230792241_The_effects_of_training_and_creatine_malate_supplementation_during_preparation_period_on_physical_capacity_and_special_fitness_in_judo_contestants
https://pubmed.ncbi.nlm.nih.gov/25804393/
https://pubmed.ncbi.nlm.nih.gov/25804393/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12698332?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Creatine Pyruvate Study (Jager et al., 2008)

Study Design: A double-blind, placebo-controlled, randomized study.

Participants: Forty-nine healthy male athletes were randomized into three groups: creatine
pyruvate (n=16), creatine citrate (n=16), and placebo (n=17).

Supplementation Protocol: Subjects consumed 5 grams of their assigned supplement daily
for 28 days.

Performance Testing: The primary outcome was performance during intermittent handgrip
exercise of maximal intensity. This consisted of ten 15-second exercise intervals separated
by 45-second rest periods. Force, contraction velocity, and relaxation velocity were
measured. Oxygen consumption was also measured during the rest periods.

Tricreatine Malate Study (Sterkowicz et al., 2012)

Study Design: A double-blind, placebo-controlled study.

Participants: Ten male judo contestants were randomly assigned to either a creatine malate
group (n=5) or a placebo group (n=5).

Supplementation Protocol: The treatment group received 5 grams of tricreatine malate daily
for six weeks.

Performance Testing: Anaerobic capacity was assessed using the Wingate test, which
measures peak power, mean power, and fatigue index.

Tricreatine Malate Study (Tyka et al., 2015)

Study Design: A placebo-controlled study.

Participants: Sprinters and long-distance runners were divided into supplemented and
placebo groups.

Supplementation Protocol: Athletes in the supplemented group received 6 grams of creatine
malate daily for six weeks.
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o Performance Testing: Anaerobic performance was evaluated using the Wingate test to
determine peak power and total work.

Signaling Pathways and Experimental Workflows

The ergogenic effects of creatine are primarily attributed to its role in cellular energy
metabolism and its influence on key signaling pathways that regulate muscle protein synthesis
and breakdown.

Creatine and the Akt/mTOR Signaling Pathway

Creatine supplementation has been shown to positively influence the Akt/mTOR pathway, a
central regulator of muscle hypertrophy.
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Creatine's influence on the Akt/mTOR signaling pathway.

Creatine and the AMPK Signaling Pathway

The 5' AMP-activated protein kinase (AMPK) pathway acts as a cellular energy sensor. While
intense exercise activates AMPK, creatine supplementation may help maintain a higher
ATP/ADP ratio, thereby potentially attenuating AMPK activation and its catabolic signals during
recovery.
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Creatine's interaction with the AMPK signaling pathway.

Experimental Workflow for Performance Evaluation
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The following diagram illustrates a typical experimental workflow for evaluating the efficacy of
creatine supplements.
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A generalized experimental workflow for creatine studies.
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Conclusion

Based on the available evidence, both tricreatine malate and creatine pyruvate appear to offer
ergogenic benefits, although the data is not sufficient to definitively claim the superiority of one
over the other, or over the well-established creatine monohydrate. Creatine pyruvate
demonstrated significant improvements in mean power, force, and contraction velocity in
intermittent handgrip exercises.[1][2] Tricreatine malate has been shown to enhance
anaerobic performance in sprinters and reduce fatigue in judo athletes.[4][5]

A direct head-to-head clinical trial is necessary to provide a conclusive comparison of the
performance-enhancing effects of tricreatine malate and creatine pyruvate. Future research
should also investigate the long-term safety and bioavailability of these creatine salts in diverse
populations. For researchers and drug development professionals, the choice between these
creatine forms may depend on the specific performance metric of interest and the target
population, pending further comparative studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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